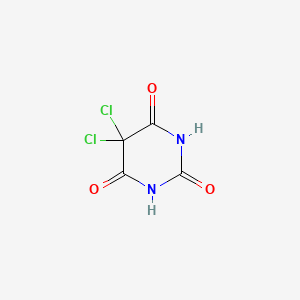
5,5-Dichlorobarbituric acid
説明
5,5-Dichlorobarbituric acid is a useful research compound. Its molecular formula is C4H2Cl2N2O3 and its molecular weight is 196.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Oxidation Studies
5,5-Dichlorobarbituric acid has been a subject of interest in electrochemical studies. Kato and Dryhurst (1975) explored its electrochemical oxidation at a pyrolytic graphite electrode, identifying it as one of the major products of oxidized barbituric acid. This study provides insights into the electrochemical behavior and potential applications of this compound in electroanalytical chemistry (Kato & Dryhurst, 1975).
Crystallography and Polymorphism
The crystal structure of this compound has been extensively studied. Gelbrich, Rossi, and Griesser (2011) reported on the tetragonal polymorph of this compound, highlighting its N—H⋯O hydrogen-bonded tape structure. This research contributes to the understanding of polymorphism in barbituric acids, which is vital for pharmaceutical and material sciences (Gelbrich, Rossi, & Griesser, 2011).
Enzymatic Bromination and Chlorination
This compound is also involved in enzymatic reactions. Franssen et al. (1988) studied its bromination using bromoperoxidase from brown algae, demonstrating its potential in organic synthesis (Franssen, Jansma, Plas, Boer, & Wever, 1988). Similarly, chlorination of barbituric acid derivatives, including this compound, was examined by Franssen and Plas (1987), revealing the utility of chloroperoxidase in synthesizing halogenated compounds (Franssen & Plas, 1987).
Bioelectrosynthesis
The bioelectrosynthesis of halogenated compounds, including this compound, has been a topic of interest. Laane, Weyland, and Franssen (1986) described a bioelectrolytic system involving chloroperoxidase for the chlorination of barbituric acid. This study opens possibilities for the continuous and specific synthesis of such compounds (Laane, Weyland, & Franssen, 1986).
Additional Applications
Additional research has focused on various aspects of this compound, including its role in proton chemical exchange for MRI contrast agents (Ward, Aletras, & Balaban, 2000) and its structural characterization in solid-phase (Roux et al., 2010). These studies demonstrate the compound's potential in diverse scientific fields (Ward, Aletras, & Balaban, 2000); [(Roux et al., 2010)](https://consensus.app/papers/thermochemical-study-solidphase-structure-roux/733d2c8d394e5723945f72294c6c66e4/?utm_source=chatgpt).
特性
IUPAC Name |
5,5-dichloro-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZNRJTBVIGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383006 | |
| Record name | 5,5-DICHLOROBARBITURIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-40-1 | |
| Record name | 5,5-DICHLOROBARBITURIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)


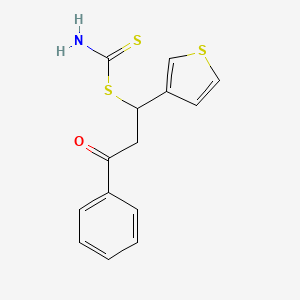
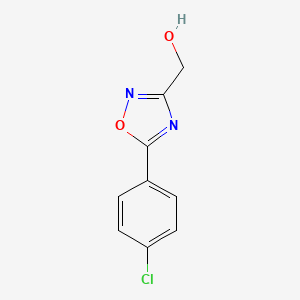

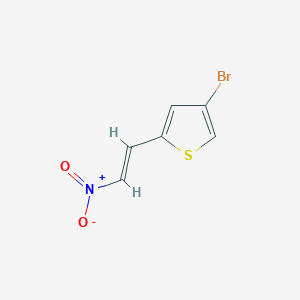
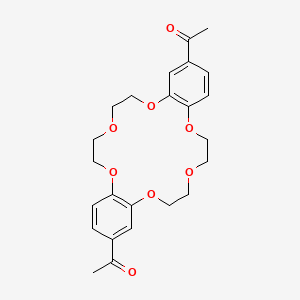
![tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620780.png)

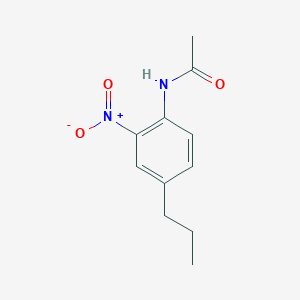
![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)

